molecular formula C13H10N2O B101759 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 16232-41-0

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B101759
CAS RN: 16232-41-0
M. Wt: 210.23 g/mol
InChI Key: PZXIBYLZYKFBBT-UHFFFAOYSA-N
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Description

The compound of interest, 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, is a pyridine derivative that has been the subject of various studies due to its potential biological activities and chemical properties. Pyridine derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions or condensation reactions. For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which are structurally similar to the compound , has been achieved and evaluated for inotropic activity . Another study reported the synthesis of 4-aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles through a three-component condensation involving aromatic aldehydes, cyanothioacetamide, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione . Additionally, a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate has been used to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic methods. For example, the structure of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives was confirmed by FT-IR spectrophotometry, 1H NMR spectra, and XRD patterns . X-ray diffraction methods have also been employed to confirm the structures of other pyridine derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, for instance, leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives . Reactions with active-hydrogen containing compounds have been explored to synthesize novel heterocyclic compounds with potential anti-cancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been studied both theoretically and experimentally. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, along with molecular dynamics simulations, have been used to investigate the electronic structure, natural bond orbital properties, electrostatic potential, and non-linear optical properties of these compounds . Solvation effects on these properties have also been analyzed, showing that solvent polarity can significantly influence the electronic absorption spectra and mobility of the compounds in solution .

Scientific Research Applications

Synthesis Techniques and Properties

  • Synthesis and Tautomerism : A study by Ajaj et al. (2013) presented a convenient synthesis of tautomeric forms of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile using microwave-assisted chemistry. The tautomeric equilibrium in DMSO-d6 was analyzed using NMR spectroscopy and theoretical calculations (Ajaj et al., 2013).
  • Spectroscopic Analysis : Cetina et al. (2010) synthesized pyridine derivatives, including 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, and analyzed their structural features using IR, electronic spectroscopy, and X-ray diffraction. The study also examined the optical properties through UV-vis absorption and fluorescence spectroscopy (Cetina et al., 2010).

Physicochemical Studies

  • Density and Viscosity Measurements : Baluja and Talaviya (2016) measured densities, viscosities, and ultrasonic velocities of various dihydropyridine derivatives in dimethyl sulfoxide at different temperatures. These measurements helped in understanding solute-solvent and solute-solute interactions (Baluja & Talaviya, 2016).

Applications in Material Science

  • Photosensitivity Studies : Roushdy et al. (2019) conducted a study on the synthesis of pyridine derivatives and explored their photosensitivity, which is crucial for the development of optoelectronic devices. The study highlighted the potential of these compounds in the field of materials science (Roushdy et al., 2019).

Molecular Structure and Interactions

  • Crystal Structure Analysis : Naghiyev et al. (2022) investigated the crystal structures and Hirshfeld surface analyses of related pyridine derivatives. Such analyses are essential in understanding the molecular interactions and packing in the solid state (Naghiyev et al., 2022).

Therapeutic Potential and Biological Activity

  • Antimicrobial and Anticancer Studies : Elewa et al. (2021) synthesized new pyridine derivatives and evaluated their antibacterial and antitumor activities. This research highlights the potential therapeutic applications of these compounds (Elewa et al., 2021).

Safety And Hazards

As with any chemical compound, handling “6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile” would require appropriate safety precautions. The compound could be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas like pharmaceuticals or dyes, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name

6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIBYLZYKFBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283513
Record name 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS RN

16232-41-0
Record name NSC31908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AL Shatsauskas, AA Abramov, ER Saibulina… - Chemistry of …, 2017 - Springer
A reaction of 2-cyanoacetamide with benzylideneacetone in DMSO containing potassium tert-butoxide was used to synthesize 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, which was …
Number of citations: 28 link.springer.com
AL Shatsauskas, AA Abramov, SA Chernenko… - …, 2020 - thieme-connect.com
A method has been developed for the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides. Hydrolysis of …
Number of citations: 28 www.thieme-connect.com
SK Rai, T Sierański, S Khanam, KR Kumar… - …, 2018 - Wiley Online Library
A series of 2‐pyridones and their methyl derivatives has been studied in term of noncovalent interactions and molecular packing properties. These structural characteristics were then …
SK Rai, S Khanam, RS Khanna, AK Tewari - RSC Advances, 2014 - pubs.rsc.org
Microwave assisted non-catalytic condensation of 2-cyanoacetamide with aromatic aldehydes, and enolate mediated Michael-type addition to acrylamide followed by oxidative …
Number of citations: 30 pubs.rsc.org
Y Wang, G Liu, JCP Reyes… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A versatile synthesis of 3‐cyano‐2‐pyridones via a one‐pot, four‐component condensation of ethyl cyanoacetate, ketones, aldehydes, and ammonium acetate under very mild …
Number of citations: 11 onlinelibrary.wiley.com

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